2-amino-4-(1H-indol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Description
2-Amino-4-(1H-indol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a chromene derivative featuring a fused indole moiety. This compound’s structure combines a tetrahydrochromene core with an indole substituent, which may enhance interactions with biological targets like tubulin or bacterial enzymes .
Properties
IUPAC Name |
2-amino-4-(1H-indol-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-20(2)7-15(24)18-16(8-20)25-19(22)12(9-21)17(18)13-10-23-14-6-4-3-5-11(13)14/h3-6,10,17,23H,7-8,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTNBNUQCHYJGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CNC4=CC=CC=C43)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(1H-indol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-step process. One common method starts with the condensation of 3-formylchromone with indole derivatives in the presence of a suitable catalyst. This reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then treated with an amine, such as ammonium acetate, to introduce the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the application of high-throughput screening to identify the most efficient catalysts and solvents. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(1H-indol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl group in the chromene ring can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Scientific Research Applications
Biological Activities
The compound has been studied for various biological activities, including:
- Anticancer Properties : Research indicates that derivatives of this compound have shown potential in inhibiting cancer cell proliferation. The indole moiety is often associated with anticancer activity due to its ability to interact with various biological targets .
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial and fungal strains. Studies have highlighted its potential as an antimicrobial agent, making it a candidate for developing new antibiotics .
- Antioxidant Activity : Compounds with similar structures have been noted for their ability to scavenge free radicals, suggesting that this compound may possess antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .
Synthesis and Derivatives
The synthesis of 2-amino-4-(1H-indol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-step process that includes the reaction of indole derivatives with carbonitriles under specific conditions. Various derivatives have been synthesized to enhance its biological activity and selectivity against specific targets.
Case Study 1: Anticancer Activity
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several derivatives of the compound and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, with IC50 values lower than those of standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
A study conducted by Zhang et al. (2019) focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed that the compound inhibited bacterial growth effectively, suggesting its potential as a lead compound for antibiotic development .
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-amino-4-(1H-indol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis. The chromene structure may also contribute to the compound’s antioxidant properties, protecting cells from oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives, focusing on substituent variations, physicochemical properties, and biological activities.
Indole-Substituted Chromenes
- 2-Amino-4-(5-bromo-1-methyl-1H-indol-2-yl)-7,7-dimethyl-5-oxo-4H-chromene-3-carbonitrile (4i) Substituents: Bromo and methyl groups on the indole ring. Physicochemical Data: Melting point (270–272°C), yield (81%) . Biological Activity: Cytotoxic against A549 (lung), MCF-7 (breast), and PC-3 (prostate) cancer cell lines, with IC₅₀ values in the micromolar range. Molecular docking suggests strong binding to tubulin via hydrophobic interactions .
- 2-Amino-4-(5-bromo-1-ethyl-1H-indol-2-yl)-7,7-dimethyl-5-oxo-4H-chromene-3-carbonitrile (4j) Substituents: Bromo and ethyl groups on the indole. Physicochemical Data: Higher melting point (280–282°C), yield (82%) . Biological Activity: Enhanced cytotoxicity compared to 4i, likely due to increased lipophilicity from the ethyl group .
Aryl-Substituted Chromenes
- (4R,7S)-2-Amino-4-(3,4-dimethoxyphenyl)-7-phenyl-5-oxo-4H-chromene-3-carbonitrile Substituents: 3,4-Dimethoxyphenyl and phenyl groups. Structural Features: Cyclohexyl ring adopts a half-boat conformation; pyran ring forms a "V" shape.
- 2-Amino-4-(4-((4-chlorobenzyl)oxy)phenyl)-7,7-dimethyl-5-oxo-4H-chromene-3-carbonitrile (6g) Substituents: Chlorobenzyloxy group. Physicochemical Data: Melting point (207–208°C), yield (64%) . Biological Activity: Acts as a tyrosinase inhibitor, suggesting applications in dermatology .
Biphenyl-Substituted Chromenes
- 4-([1,1'-Biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (DRC-KS1) Substituents: Biphenyl group. Biological Activity: Inhibits Staphylococcus aureus sortase A (MIC = 108.2 µg/mL), highlighting antimicrobial utility .
Key Comparative Data
Research Findings and Trends
- Indole vs. Aryl Substituents : Indole derivatives (4i , 4j ) exhibit higher cytotoxicity than aryl-substituted analogs (e.g., dimethoxyphenyl), likely due to improved DNA intercalation or tubulin binding .
- Substituent Effects :
- Structural Conformations : The half-boat conformation in dimethoxyphenyl derivatives may limit membrane permeability compared to planar indole systems .
Biological Activity
The compound 2-amino-4-(1H-indol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS Number: 307552-88-1) is a member of the chromene family, which has garnered attention due to its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds within the chromene family exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The specific compound has shown promising results in several biological assays.
Anticancer Activity
Several studies have evaluated the anticancer potential of this chromene derivative:
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Cytotoxicity Assays : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values indicated strong inhibitory activity comparable to standard chemotherapeutic agents like etoposide. For instance, some derivatives showed IC50 values less than 30 μg/mL, with certain compounds exhibiting IC50 values as low as 3.46 μg/mL against MDA-MB-231 cells .
- Other Cell Lines : The compound was also tested against HCT-116 (colon cancer), A549 (lung cancer), and HepG2 (liver cancer) cells, showing promising results that warrant further investigation .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies suggest that they may inhibit key signaling pathways involved in cancer progression.
Enzyme Inhibition
The compound has also been assessed for its enzyme inhibition properties:
- Tyrosinase Inhibition : The anti-tyrosinase activity was evaluated using mushroom tyrosinase as a model. The most potent derivatives showed IC50 values ranging from 35.38 to 39.09 µM, indicating strong potential for skin-whitening applications in cosmetic formulations .
- Kinase Inhibition : Some derivatives have been reported to inhibit kinases such as EGFR and VEGFR-2, which are critical in cancer signaling pathways. This suggests potential applications in targeted cancer therapies .
Antimicrobial Activity
The antimicrobial properties of this class of compounds have also been explored:
- Broad Spectrum Activity : Studies indicate that chromene derivatives possess antibacterial and antifungal activities. These compounds have shown effectiveness against various pathogens, making them candidates for further development as antimicrobial agents .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves a multi-component reaction that is environmentally friendly and yields high purity products .
Table 1: Summary of Biological Activities
Case Studies
- Case Study on Cytotoxicity : A study conducted on the cytotoxic effects of various chromene derivatives demonstrated that certain modifications on the chromene structure significantly enhanced anticancer activity against breast cancer cell lines compared to traditional treatments .
- Case Study on Enzyme Inhibition : Another research highlighted the efficacy of these compounds in inhibiting tyrosinase activity more effectively than kojic acid, indicating their potential use in cosmetic applications aimed at skin lightening .
Q & A
Q. What are the standard synthetic routes for preparing 2-amino-4-(1H-indol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile?
The compound is typically synthesized via multi-component reactions. A common method involves refluxing 3,5-cyclohexanedione, indole-3-carbaldehyde, ethyl cyanoacetate, and a catalyst (e.g., DMAP) in ethanol for 2–3 hours. The reaction proceeds through Knoevenagel condensation and cyclization, yielding the chromene core. Post-reaction cooling and purification via recrystallization (ethanol/water) are critical for isolating the product in ~80% yield . Characterization relies on IR (NH/CN/CO stretches at ~3360, 2207, and 1678 cm⁻¹) and ¹H NMR (δ 0.93–7.37 ppm for CH₃, CH₂, aromatic protons) .
Q. How is the compound characterized to confirm its structural integrity?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., NH₂ at 3361–3158 cm⁻¹, CN at 2207 cm⁻¹, and carbonyl at ~1678 cm⁻¹) .
- ¹H NMR : Distinct signals for methyl groups (δ 0.93–1.08 ppm), aromatic protons (δ 6.92–7.37 ppm), and NH₂/ NH (δ 10.90 ppm) .
- Melting point : A sharp range (e.g., 295°C) confirms purity .
- LCMS : Validates molecular weight (e.g., m/z 277 [M]⁻ for related derivatives) .
Q. What preliminary biological activities have been reported for this compound?
Chromene derivatives, including this compound, exhibit antimicrobial and antifungal properties. For example, tetrahydro-4-chromenes show activity against Staphylococcus aureus (MIC: 8–32 µg/mL) and Candida albicans (MIC: 16–64 µg/mL) via disruption of microbial cell membranes . Antioxidant activity is also observed in DPPH assays (IC₅₀: 12–45 µM) .
Advanced Research Questions
Q. How do crystallographic studies inform the compound’s supramolecular interactions?
Single-crystal X-ray diffraction reveals a triclinic (P1) or monoclinic (C2/c) lattice, depending on substituents. For example:
- Hydrogen bonding : N–H⋯N and N–H⋯O interactions form 2D networks (e.g., N1–H1A⋯N2: 2.89 Å, 156°) .
- Packing : π-π stacking between indole and chromene rings (3.8–4.2 Å) stabilizes the structure .
- Torsional angles : The indole moiety deviates by 5–10° from the chromene plane, influencing reactivity .
Q. What strategies optimize reaction yields and regioselectivity in multi-component syntheses?
- Catalyst screening : DMAP or piperidine enhances cyclization efficiency (yield increases from 50% to 80%) .
- Solvent effects : Ethanol promotes polar transition states, while DMF accelerates Knoevenagel steps .
- Temperature control : Reflux (78–80°C) minimizes side products (e.g., dimerization) .
- Substituent tuning : Electron-withdrawing groups on the aldehyde (e.g., –Br, –NO₂) improve regioselectivity by directing nucleophilic attack .
Q. How do structural modifications (e.g., halogenation, aryl substitution) impact bioactivity?
- Halogenation : Adding –Cl or –Br to the aryl ring enhances antimicrobial potency (e.g., MIC drops from 32 to 8 µg/mL for 4-Cl derivatives) by increasing lipophilicity and membrane penetration .
- Electron-donating groups : –OCH₃ or –N(CH₃)₂ on the phenyl ring improves antioxidant activity (IC₅₀: 12 µM vs. 45 µM for unsubstituted analogs) via radical stabilization .
- Steric effects : Bulky substituents (e.g., 2,4,6-trichlorophenyl) reduce activity due to hindered target binding .
Q. What computational methods validate experimental data for this compound?
- DFT calculations : Predict vibrational frequencies (IR) and NMR chemical shifts (error <5%) using B3LYP/6-311+G(d,p) .
- Molecular docking : Identifies potential protein targets (e.g., fungal CYP51 or bacterial DNA gyrase) with binding energies ≤−8 kcal/mol .
- ADMET profiling : Predicts moderate bioavailability (LogP: 2.1–3.5) and low hepatotoxicity for most derivatives .
Data Contradictions and Resolution
Q. How to address discrepancies in reported biological activity across studies?
- Assay variability : Standardize protocols (e.g., broth microdilution for MICs) to minimize inter-lab differences .
- Purity verification : Use HPLC (≥95% purity) to exclude confounding effects from impurities .
- Structural confirmation : Cross-check crystallographic data (e.g., CCDC deposition codes) to ensure compound identity .
Q. Why do some derivatives exhibit unexpected cytotoxicity despite structural similarity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
